molecular formula C6H5BrN2O B189599 2-Bromonicotinamide CAS No. 87674-18-8

2-Bromonicotinamide

Cat. No.: B189599
CAS No.: 87674-18-8
M. Wt: 201.02 g/mol
InChI Key: IHOOHSQJKUMHIG-UHFFFAOYSA-N
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Description

2-Bromonicotinamide is an organic compound with the chemical formula C6H5BrN2O. It is characterized by the presence of bromine and nicotinamide functional groups. This compound is a white to off-white solid and is known for its applications in various chemical processes .

Mechanism of Action

Target of Action

2-Bromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is known to target the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.

Mode of Action

This interaction could lead to changes in protein function and cellular processes .

Biochemical Pathways

This compound, like other nicotinamides, is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . NAD is involved in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its role in nad synthesis, it may influence cellular energy production, dna repair, and stress responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s action and efficacy may be influenced by the cellular environment, including the presence of other molecules and pH conditions.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Bromonicotinamide are not fully understood due to limited research. As a derivative of nicotinamide, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Nicotinamide is known to be involved in various biochemical reactions, particularly as a component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in energy metabolism and redox reactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Given its structural similarity to nicotinamide, it may influence cell function in a similar manner. Nicotinamide is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinamide .

Metabolic Pathways

Given its structural similarity to nicotinamide, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromonicotinamide can be synthesized through the bromination of nicotinamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromonicotinamide has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Methylnicotinamide
  • 6-Methylpyridine-3-carboxamide
  • 5-Amino-3-pyridinecarboxamide
  • 6-Chloropyridine-3-carboxamide
  • 4-Aminonicotinamide

Comparison: 2-Bromonicotinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions where bromine’s reactivity is advantageous. Other similar compounds may have different substituents, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOOHSQJKUMHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355757
Record name 2-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87674-18-8
Record name 2-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromonicotinic acid (5.28 g, 26 mmol) and 4-fluoroaniline (2.90 g, 26 mmol) was dissolved in anhydrous DMF (30 mL). EEDQ was added, and the reaction was allowed to progress overnight at room temperature. The solvent was removed by rotary evaporation, and the crude material was dissolved in hot EtOAc (50 mL). Upon cooling, the product crystallized from the solution. The product was filtered, washed with cold EtOAc to yield 3.29 g (43%) as a white solid. ESI-MS m/z=294.9, 296.8 [M+H]+.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromonicotinamide in the development of new pharmaceuticals?

A1: this compound serves as a crucial building block in the synthesis of pyrido[4,3-d]pyrimidine derivatives. [] This is particularly relevant because the pyrido[4,3-d]pyrimidine scaffold exhibits potential as a source of novel phosphodiesterase-4 (PDE-4) inhibitors. [] PDE-4 is an enzyme involved in various physiological processes, and its inhibitors have shown promise in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The presence of the bromine atom in this compound allows for further chemical modifications, enabling the exploration of diverse structural analogs within the pyrido[4,3-d]pyrimidine library. This systematic variation of substituents is key to optimizing the desired biological activity and pharmacological properties of potential drug candidates.

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